molecular formula C14H12ClFN4O2 B11650771 Purine-2,6(1H,3H)-dione, 8-chloro-7-(2-fluorobenzyl)-1,3-dimethyl-

Purine-2,6(1H,3H)-dione, 8-chloro-7-(2-fluorobenzyl)-1,3-dimethyl-

Cat. No.: B11650771
M. Wt: 322.72 g/mol
InChI Key: MJPHWHYVQFDTNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-CHLORO-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by its unique chemical structure, which includes a purine core substituted with chloro, fluorophenyl, and methyl groups. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-CHLORO-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate purine precursors with chloro and fluorophenyl reagents under controlled conditions. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-CHLORO-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted purine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can produce various halogenated purine derivatives.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex purine derivatives.

    Biology: The compound’s biological activity is of interest for studying cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of novel materials and chemical products.

Mechanism of Action

The mechanism of action of 8-CHLORO-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Midazolam: A benzodiazepine derivative with sedative and anxiolytic properties.

    Flualprazolam: A designer benzodiazepine with similar pharmacological effects.

Uniqueness

8-CHLORO-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H12ClFN4O2

Molecular Weight

322.72 g/mol

IUPAC Name

8-chloro-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C14H12ClFN4O2/c1-18-11-10(12(21)19(2)14(18)22)20(13(15)17-11)7-8-5-3-4-6-9(8)16/h3-6H,7H2,1-2H3

InChI Key

MJPHWHYVQFDTNS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC3=CC=CC=C3F

Origin of Product

United States

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